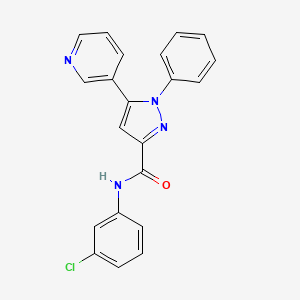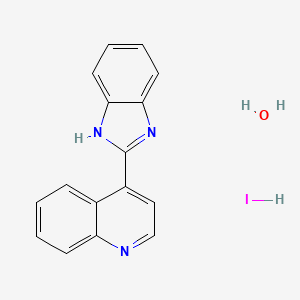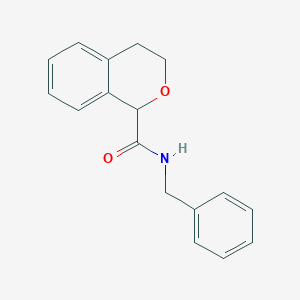
N-(3-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-1-phenyl-5-pyridin-3-yl-1H-pyrazole-3-carboxamide, also known as "compound X," is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action for compound X is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been shown to be well-tolerated in animal studies, with no significant toxicity or adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using compound X in lab experiments is its high potency and specificity. It has been shown to have a high affinity for its target enzymes and proteins, making it a valuable tool for studying their function. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research on compound X. One area of interest is its potential as a treatment for neurodegenerative diseases. Studies have shown that it can improve cognitive function in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a cancer therapy. Studies have shown that it can induce apoptosis in cancer cells, and further research is needed to determine its effectiveness in human trials. Additionally, more research is needed to fully understand its mechanism of action and potential applications in other areas of medicine.
Métodos De Síntesis
Compound X can be synthesized through a multistep process involving the reaction of 3-chloroaniline, pyridine-3-carboxylic acid, and phenylhydrazine. The final product is obtained through purification and recrystallization techniques. The synthesis method has been optimized for high yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
Compound X has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have anticancer, antitumor, and anti-inflammatory properties. Studies have also shown that it has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-1-phenyl-5-pyridin-3-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O/c22-16-7-4-8-17(12-16)24-21(27)19-13-20(15-6-5-11-23-14-15)26(25-19)18-9-2-1-3-10-18/h1-14H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUCYPONDGDOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)NC3=CC(=CC=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone](/img/structure/B7548189.png)
![1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine](/img/structure/B7548207.png)
![2-Methyl-5-[4-[2-[methyl-[(2-phenylphenyl)methyl]amino]acetyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7548212.png)
![3-methyl-6-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B7548214.png)
![5-(4-Chlorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548217.png)
![5-(4-Fluorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548218.png)
![5-(4-Methylbenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548221.png)


![1-[2,4-dimethyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7548246.png)
![1-[(4-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7548250.png)

![N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]quinoline-8-sulfonamide](/img/structure/B7548257.png)
![1-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1,2,4-triazole-3-carbonitrile](/img/structure/B7548268.png)